Impact of Methoxy Substitution on N-H Bond Dissociation Enthalpy (BDE) vs. Diphenylamine
A computational DFT study investigated the effect of substituents on the antioxidant capacity of monosubstituted diphenylamines by calculating the Bond Dissociation Enthalpy (BDE) of the N-H bond, a key parameter for hydrogen atom transfer (HAT) activity. The study indicates that electron-donating groups (EDGs) like methoxy (-OCH3) reduce the BDE(N-H), thereby enhancing the molecule's inherent ability to donate a hydrogen atom to quench free radicals compared to unsubstituted diphenylamine [1]. While specific numerical BDE values for 3-methoxydiphenylamine were not tabulated in the abstract, the class-level inference is that the methoxy group in the 3-position is expected to lower the BDE relative to diphenylamine, correlating with improved intrinsic antioxidant potential.
| Evidence Dimension | N-H Bond Dissociation Enthalpy (BDE) |
|---|---|
| Target Compound Data | Lower BDE(N-H) than diphenylamine (quantitative value not provided in abstract) |
| Comparator Or Baseline | Diphenylamine |
| Quantified Difference | Reduction in BDE(N-H) due to electron-donating methoxy substituent [1] |
| Conditions | DFT computational study (B3P86/6-311G level of theory) |
Why This Matters
A lower BDE is a primary indicator of higher radical scavenging efficiency, suggesting 3-Methoxydiphenylamine may offer superior antioxidant activity compared to unsubstituted diphenylamine.
- [1] Substituent effects on the antioxidant capacity of monosubstituted diphenylamines: a DFT study. Vietnam Journal of Chemistry, 2020. View Source
